molecular formula C19H32ClNO3 B6125871 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride

Cat. No. B6125871
M. Wt: 357.9 g/mol
InChI Key: WOZSZXCDPAUENH-UHFFFAOYSA-N
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Description

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a unique pharmacological profile that makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning, memory, and attention. The activation of this receptor by 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride has been found to have neuroprotective effects and can improve cognitive function in various animal models.
Biochemical and Physiological Effects:
1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It also has anti-inflammatory effects and can reduce oxidative stress, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride has several advantages for lab experiments. It has a high affinity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the efficacy of 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride in treating these disorders in humans. Another area of interest is the development of new analogs of 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride that have improved pharmacological properties. These analogs could potentially be more effective than 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride in treating neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride involves the reaction of 2,6-dimethoxyphenol with 1-bromobutane in the presence of potassium carbonate to obtain the intermediate product, 4-(2,6-dimethoxyphenoxy)butyl bromide. This intermediate is then reacted with 3,4-dimethylpiperidine in the presence of sodium hydride to obtain the final product, 1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride hydrochloride.

Scientific Research Applications

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a unique pharmacological profile that makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-15-10-12-20(14-16(15)2)11-5-6-13-23-19-17(21-3)8-7-9-18(19)22-4;/h7-9,15-16H,5-6,10-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSZXCDPAUENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCCCOC2=C(C=CC=C2OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride

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